1,2-Propanedithiol

Vue d'ensemble

Description

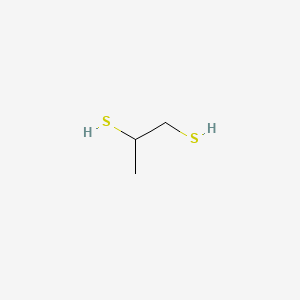

1,2-Propanedithiol, also known as propane-1,2-dithiol, is a thiol compound with the chemical formula HSCH₂CH(SH)CH₃. It is a colorless liquid with an intensely unpleasant odor. This compound is the simplest chiral dithiol and is related to other dithiols such as 1,2-ethanedithiol, 2,3-dimercapto-1-propanesulfonic acid, and 1,3-propanedithiol .

Méthodes De Préparation

1,2-Propanedithiol can be synthesized through the addition of hydrogen sulfide (H₂S) to the related episulfide, which is 1,2-epithiopropane (CH₃CHCH₂S). The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the addition reaction .

Analyse Des Réactions Chimiques

1,2-Propanedithiol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reduction reactions can convert disulfides back to thiols. Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol groups (-SH) act as nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while substitution reactions can produce a variety of thioether compounds.

Applications De Recherche Scientifique

Chemical Applications

-

Synthesis of Cyclic Dithioacetals :

- 1,2-Propanedithiol is utilized as a reagent in the synthesis of cyclic dithioacetal derivatives from carbonyl compounds. These derivatives are crucial intermediates in organic synthesis and can serve as protective groups for carbonyl functionalities.

-

Redox Reactions :

- The thiol groups in this compound can act as reducing agents, facilitating various redox reactions. This property is particularly valuable in synthetic organic chemistry where it can help break disulfide bonds in proteins.

Biological Applications

-

Metalloprotein Studies :

- The ability of this compound to interact with metal ions makes it significant in the study of metalloproteins and enzyme active sites. It can form stable complexes with metal ions, aiding in understanding the role of these metals in biological systems.

-

Cellular Effects :

- This compound influences cellular processes by modifying the redox state of signaling molecules. It has been shown to affect gene expression and cellular metabolism by interacting with metabolic enzymes.

-

Antioxidant Properties :

- As a scavenger of reactive oxygen species (ROS), this compound has been investigated for its potential protective effects against oxidative stress in various biological systems.

Medical Applications

-

Chelating Agent Development :

- This compound is explored as a chelating agent for heavy metal detoxification due to its ability to form stable complexes with metal ions. This application is particularly relevant for treating heavy metal poisoning.

-

Pharmacological Studies :

- In pharmacological contexts, this compound has been used as a solvent for drug formulations and has shown varying degrees of neuropsychopharmacological activity depending on concentration levels. At low concentrations, it exhibits minimal effects, while higher doses can lead to significant pharmacological responses .

Industrial Applications

-

Polymer Production :

- The compound is used in the production of certain polymers and serves as a cross-linking agent in rubber manufacturing. Its ability to form disulfide bonds contributes to the mechanical properties of rubber products.

- Flavoring Agent in Food Industry :

Case Study 1: Antioxidant Activity

A study demonstrated that this compound effectively reduced levels of ROS in vitro assays, suggesting its potential application as an antioxidant in therapeutic formulations aimed at oxidative stress-related conditions.

Case Study 2: Chelation Therapy

Research highlighted the use of this compound in chelation therapy for lead poisoning. Animal models showed significant recovery rates when treated with this compound compared to controls.

Mécanisme D'action

The mechanism of action of 1,2-propanedithiol primarily involves its thiol groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This property is particularly useful in chelation therapy, where the compound binds to heavy metals and facilitates their excretion from the body.

In biological systems, the thiol groups can also participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology.

Comparaison Avec Des Composés Similaires

1,2-Propanedithiol is similar to other dithiols, such as:

1,2-Ethanedithiol: This compound has a shorter carbon chain and lacks the chiral center present in this compound. It is used in similar applications, such as the synthesis of cyclic dithioacetals.

2,3-Dimercapto-1-propanesulfonic acid: This compound contains a sulfonic acid group, which enhances its water solubility. It is used as a chelating agent in medicine.

1,3-Propanedithiol: This compound has the thiol groups on the first and third carbon atoms, making it a structural isomer of this compound. It is used in the synthesis of thioketals and thioacetals.

The uniqueness of this compound lies in its chiral center and its ability to form stable complexes with metal ions, making it particularly valuable in chelation therapy and metalloprotein studies .

Activité Biologique

1,2-Propanedithiol (C3H8S2) is a dithiol compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its two thiol groups (-SH) attached to adjacent carbon atoms. This structural feature is crucial for its biological activity, particularly in redox reactions and interactions with metal ions.

Mechanisms of Biological Activity

- Antimicrobial Activity : this compound has been shown to exhibit significant antimicrobial properties. It acts by disrupting microbial membranes and inhibiting enzymatic functions essential for microbial survival. Studies indicate that it can potentiate the effects of antibiotics against resistant strains of bacteria by enhancing their permeability .

- Antioxidant Properties : The presence of thiol groups allows this compound to scavenge free radicals, thereby reducing oxidative stress in biological systems. This antioxidant activity has implications for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .

- Metal Chelation : this compound can form complexes with metal ions, which may enhance its biological efficacy. For instance, it has been investigated for its ability to stabilize metal nanoparticles that exhibit antibacterial properties .

Antimicrobial Efficacy

A study explored the use of this compound in enhancing the antibacterial activity of copper nanoclusters. The results demonstrated that the incorporation of this compound significantly increased the antibacterial effectiveness against E. coli and Staphylococcus aureus, suggesting a synergistic effect when used with metal nanoparticles .

Antioxidant Activity

Research highlighted the role of this compound as an effective scavenger of reactive oxygen species (ROS). In vitro assays indicated that it reduced ROS levels in human cell lines exposed to oxidative stress, thereby protecting against cellular damage .

Table 1: Antimicrobial Activity of this compound

| Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Antioxidant Activity Assay Results

| Concentration (µM) | ROS Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Propriétés

IUPAC Name |

propane-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKHJWTVMIMEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862421 | |

| Record name | 1,2-Dimercaptopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear blue liquid | |

| Record name | 1,2-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/137/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in oil | |

| Record name | 1,2-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/137/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.075-1.081 | |

| Record name | 1,2-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/137/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

814-67-5 | |

| Record name | 2,3-Dimercaptopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimercaptopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-PROPANEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimercaptopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-PROPANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS64223D79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,2-propanedithiol in the context of phalloidin research?

A: this compound plays a crucial role in developing research tools for studying phalloidin, a toxic cyclic peptide found in the death cap mushroom (Amanita phalloides). Specifically, it's used to synthesize derivatives of ketophalloidin, a compound derived from phalloidin. [] These derivatives, modified with this compound, retain the ability to bind to the protein actin, similar to phalloidin itself. This targeted binding property makes these derivatives valuable tools for studying actin dynamics and functions within cells. []

Q2: How does the structure of this compound contribute to its applications in phalloidin research?

A: The presence of two thiol (-SH) groups in this compound is key to its utility. These thiol groups can react with specific sites on ketophalloidin, forming a dithiolane ring structure. [] This modification allows researchers to introduce various functional groups, like fluorescent tags or linkers, to ketophalloidin. [] These functional groups enable researchers to track the localization of phalloidin derivatives within cells, study their interactions with other molecules, and develop affinity chromatography methods for purifying actin.

Q3: Beyond phalloidin research, are there other areas where the properties of this compound are studied?

A: Yes, researchers also investigate the fundamental properties of this compound, such as its rotational isomerism and dielectric properties. [, ] These studies provide insights into the molecule's behavior in different environments and its potential applications in various fields. For example, understanding the dielectric relaxation of this compound can be relevant in material science and electronics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.